KOR agonismGPCR functional assayIn vitro pharmacology
Salvinorin A carbamate solves the rapid metabolic inactivation that limits salvinorin A's utility in extended-duration experiments. The C(2)-carbamate substitution resists deacetylation while preserving near-identical human KOR potency.
• Full KOR agonist: EC50 = 6.2 nM, Ki = 3.2 nM - directly interchangeable with salvinorin A in established binding and GTPγS protocols
• Enhanced metabolic stability reduces compound replenishment frequency in long-term cell culture, minimizing inter-batch assay variability
• Essential comparator for C(2)-position SAR: unsubstituted carbamate (full agonist) vs. N-methyl analog (81% partial agonist), critical for efficacy profiling
Molecular FormulaC22H27NO8
Molecular Weight433.5 g/mol
Cat. No.B593855
⚠ Attention: For research use only. Not for human or veterinary use.
Salvinorin A carbamate is a semi-synthetic neoclerodane diterpene derived from the naturally occurring hallucinogen salvinorin A [1]. It acts as a potent and selective full agonist at the kappa-opioid receptor (KOR) [1]. The key chemical modification involves the replacement of the C(2) acetoxyl group of salvinorin A with a carbamate moiety [1]. This structural change confers improved biological stability compared to the parent compound while retaining near-identical potency at the human KOR [2].
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KOR pathway activation studiesSupports GPCR signaling and full agonism research
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Retained functional response contextComparable functional potency to the parent compound salvinorin A
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Reported metabolic stability profileC(2) carbamate modification may reduce susceptibility to deacetylation
[1] Béguin, C., Richards, M. R., Wang, Y., Chen, Y., Liu-Chen, L.-Y., Ma, Z., Lee, D. Y. W., Carlezon, W. A., & Cohen, B. M. (2005). Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2). Bioorganic & Medicinal Chemistry Letters, 15(11), 2761-2765. doi:10.1016/j.bmcl.2005.03.113 View Source
[2] Bertin Bioreagent. (n.d.). Salvinorin A Carbamate - Biochemicals - CAT N°: 22245. Retrieved from https://www.bertin-bioreagent.com/salvinorin-a-carbamate/ View Source
Why Salvinorin A Carbamate Cannot Be Substituted
In the salvinorin chemotype, minor structural modifications lead to profound differences in pharmacological profile, particularly concerning metabolic stability, efficacy, and in vivo duration of action. Salvinorin A, the parent compound, is rapidly deacetylated to the inactive salvinorin B, resulting in an extremely short duration of action in vivo [1]. While other synthetic analogs like salvinorin B ethoxymethyl ether (EOM-SB) exhibit greater potency and metabolic resistance, their brain pharmacokinetics differ significantly from salvinorin A carbamate, with evidence suggesting that protecting derivatives from metabolism only prolongs duration of action under specific administration routes [1]. Furthermore, the N-methyl carbamate analog (Compound 10) demonstrates partial agonist activity (81% efficacy) versus the full agonism of the unsubstituted carbamate, illustrating that even minor changes to the C(2) group can alter signaling efficacy [2]. Therefore, generic substitution between salvinorin analogs is not scientifically valid for research applications requiring specific potency, stability, or efficacy profiles.
Salvinorin A
Rapid deacetylation limits assay duration; the carbamate analog may improve stability, but downstream signaling effects may still differ.
EOM-SB
Brain pharmacokinetic profiles may differ significantly from the carbamate, limiting direct cross-study comparability.
N-methyl analog
Exhibits partial agonism (reported ~81% efficacy), which may confound studies requiring full KOR pathway activation.
[1] Hooker, J. M., Munro, T. A., Béguin, C., Alexoff, D. L., Shea, C., Xu, Y., & Cohen, B. M. (2009). Salvinorin A and derivatives: Protection from metabolism does not prolong short-term, whole-brain residence. Neuropharmacology, 57(4), 386-391. doi:10.1016/j.neuropharm.2009.06.020 View Source
[2] Béguin, C., Richards, M. R., Wang, Y., Chen, Y., Liu-Chen, L.-Y., Ma, Z., Lee, D. Y. W., Carlezon, W. A., & Cohen, B. M. (2005). Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2). Bioorganic & Medicinal Chemistry Letters, 15(11), 2761-2765. doi:10.1016/j.bmcl.2005.03.113 View Source
Salvinorin A Carbamate: Evidence Guide
Functional Potency vs. Salvinorin A
Salvinorin A carbamate demonstrates functional potency at the human kappa-opioid receptor (hKOR) that is nearly indistinguishable from that of the parent compound salvinorin A [1]. This preservation of agonistic activity is a critical differentiator for research applications where maintaining the native compound's potency is required while seeking improved stability.
Functional PotencyHead-to-head
EC50 6.2 nM vs. 4.5 nM
Comparable functional response context. Supports direct use in KOR functional assays.
[35S]GTPγS binding assay
KOR agonismGPCR functional assayIn vitro pharmacology
Evidence Dimension
Functional potency (EC50) at human KOR
Target Compound Data
EC50 = 6.2 nM
Comparator Or Baseline
Salvinorin A: EC50 = 4.5 nM
Quantified Difference
Salvinorin A carbamate is 1.38-fold less potent than salvinorin A (6.2 nM vs. 4.5 nM)
Conditions
[35S]GTPγS binding assay in membranes from cells expressing human KOR
Why This Matters
This data allows researchers to directly replace salvinorin A in assays requiring high KOR potency without significant loss of functional activity.
KOR agonismGPCR functional assayIn vitro pharmacology
[1] Cayman Chemical. (n.d.). Salvinorin A Carbamate Technical Datasheet (Item No. 22245). Retrieved from https://www.netascientific.com/biochemical-reagents/caym-22245-500 View Source
Enhanced Metabolic Stability
The primary differentiator of salvinorin A carbamate is its enhanced metabolic stability. The substitution of the C(2) acetoxyl group with a carbamate moiety reduces susceptibility to deacetylation, the major metabolic pathway for salvinorin A [1]. While quantitative in vitro half-life data are not provided in the primary source, the assertion of increased stability is a key design rationale for this analog.
Salvinorin A: Rapidly deacetylated to inactive salvinorin B
Quantified Difference
Not quantified in primary source; inferred from chemical stability of carbamate vs. ester
Conditions
In vitro metabolic stability assays (implied)
Why This Matters
This property is critical for in vivo studies where the short half-life of salvinorin A limits experimental utility, potentially enabling longer observation windows.
[1] Béguin, C., Richards, M. R., Wang, Y., Chen, Y., Liu-Chen, L.-Y., Ma, Z., Lee, D. Y. W., Carlezon, W. A., & Cohen, B. M. (2005). Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2). Bioorganic & Medicinal Chemistry Letters, 15(11), 2761-2765. doi:10.1016/j.bmcl.2005.03.113 View Source
Full vs. Partial Agonism at KOR
Within the same study that characterized salvinorin A carbamate, the N-methyl carbamate analog (Compound 10) was found to exhibit only 81% efficacy relative to the full agonist U50,488H [1]. This highlights the critical role of the unsubstituted carbamate group in maintaining full agonism, a property that distinguishes salvinorin A carbamate from closely related C(2)-modified analogs.
Agonist ProfileHead-to-head
Full agonist vs. 81% efficacy (Compound 10)
Supports selection for full KOR pathway activation studies.
[35S]GTPγS binding assay
KOR agonistEfficacyPartial agonism
Evidence Dimension
Relative efficacy at KOR
Target Compound Data
Full agonist (efficacy implied to be ~100% of U50,488H)
Comparator Or Baseline
N-methyl carbamate analog (Compound 10): 81% efficacy vs. U50,488H
Quantified Difference
Salvinorin A carbamate is a full agonist, while Compound 10 is a partial agonist with 81% efficacy
Conditions
[35S]GTPγS binding assay in membranes from cells expressing human KOR
Why This Matters
Researchers requiring full KOR activation should select salvinorin A carbamate over the N-methyl analog to avoid the confounding effects of partial agonism.
KOR agonistEfficacyPartial agonism
[1] Béguin, C., Richards, M. R., Wang, Y., Chen, Y., Liu-Chen, L.-Y., Ma, Z., Lee, D. Y. W., Carlezon, W. A., & Cohen, B. M. (2005). Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2). Bioorganic & Medicinal Chemistry Letters, 15(11), 2761-2765. doi:10.1016/j.bmcl.2005.03.113 View Source
KOR Binding Affinity
Salvinorin A carbamate exhibits high binding affinity for the kappa-opioid receptor, with a Ki value of 3.2 nM . This affinity is comparable to that of the parent compound salvinorin A, which has reported Ki values around 4 nM . The maintenance of high affinity further supports its use as a direct substitute for salvinorin A in binding studies.
Salvinorin A carbamate has a Ki value approximately 1.25-fold lower (higher affinity) than the commonly reported Ki for salvinorin A
Conditions
In vitro radioligand binding assays using human KOR
Why This Matters
This confirms that the carbamate modification does not compromise receptor binding, a prerequisite for its use as a tool compound in competitive binding assays.
Binding affinityKORReceptor binding
Salvinorin A Carbamate: Research Applications
In Vitro KOR Functional Assays
Salvinorin A carbamate is an ideal tool compound for in vitro functional assays (e.g., [35S]GTPγS binding) where high potency at the human KOR is required. Its EC50 of 6.2 nM is nearly identical to that of salvinorin A (4.5 nM) [1]. The enhanced metabolic stability compared to salvinorin A [2] may reduce the need for frequent compound replenishment in longer-term cell culture experiments, minimizing assay variability.
In Vivo KOR-Mediated Effects
For in vivo behavioral or physiological studies where the extremely short duration of action of salvinorin A is a limiting factor, salvinorin A carbamate offers a potential solution. Its increased resistance to deacetylation [1] is hypothesized to extend its biological half-life. While direct in vivo half-life data for this specific compound are limited, the design rationale aligns with findings that metabolically protected salvinorin analogs can prolong duration of action when administered via routes allowing slow absorption [2].
C(2) Position SAR Studies
Salvinorin A carbamate serves as a critical reference compound in SAR studies focused on the C(2) position of the salvinorin scaffold. Its profile as a full agonist (unsubstituted carbamate) directly contrasts with the partial agonist activity (81% efficacy) of the N-methyl carbamate analog [1]. This makes it an essential comparator for evaluating how substituent size and hydrogen-bonding capacity at C(2) influence KOR signaling efficacy.
KOR Radioligand Binding Assays
With a Ki of 3.2 nM at the human KOR [1], salvinorin A carbamate is a suitable unlabeled competitor in radioligand binding assays. Its high affinity, comparable to that of salvinorin A, allows researchers to use it interchangeably in established protocols designed for the parent compound, while the improved stability may offer practical advantages in assay preparation and storage [2].
Application
Selection Property
Validation Focus
In Vitro KOR Functional Assays
KOR pathway activation context
Functional EC50 endpoint review
In Vivo KOR Pathway Studies
Reported metabolic stability profile
In vivo PK / exposure model interpretation
C(2) Position SAR Studies
Full agonist vs. partial agonist reference
KOR signaling efficacy endpoints
KOR Radioligand Binding Assays
High-affinity competitive binding context
Ki validation in assay buffer
[1] Béguin, C., Richards, M. R., Wang, Y., Chen, Y., Liu-Chen, L.-Y., Ma, Z., Lee, D. Y. W., Carlezon, W. A., & Cohen, B. M. (2005). Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2). Bioorganic & Medicinal Chemistry Letters, 15(11), 2761-2765. doi:10.1016/j.bmcl.2005.03.113 View Source
[2] Hooker, J. M., Munro, T. A., Béguin, C., Alexoff, D. L., Shea, C., Xu, Y., & Cohen, B. M. (2009). Salvinorin A and derivatives: Protection from metabolism does not prolong short-term, whole-brain residence. Neuropharmacology, 57(4), 386-391. doi:10.1016/j.neuropharm.2009.06.020 View Source
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